

# Application Notes: Measuring Methionine Aminopeptidase 2 (MetAP2) Activity in Cell Lysates

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## Compound of Interest

Compound Name: *Met-Gly-Pro-AMC*

Cat. No.: *B12379713*

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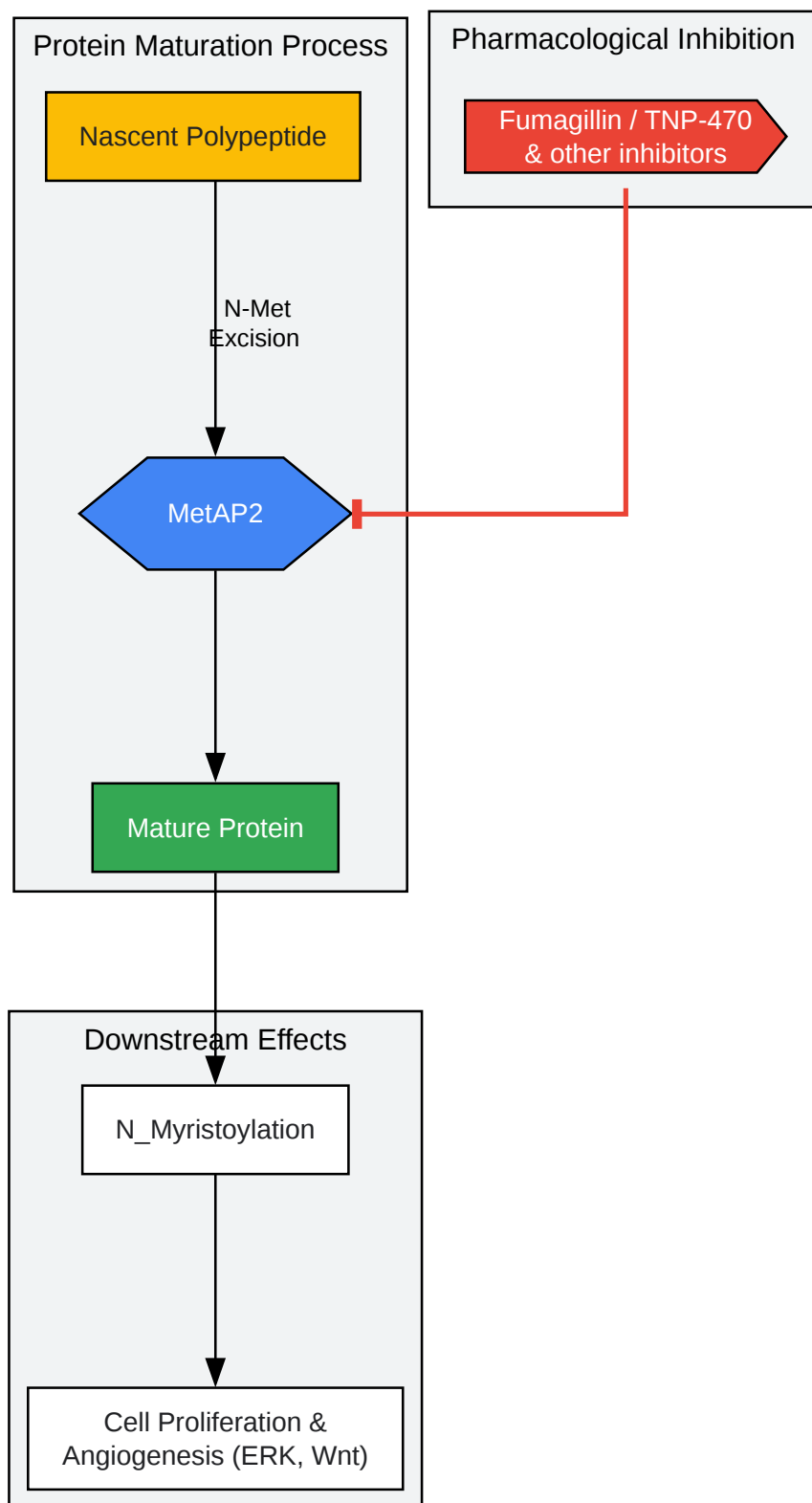
## Introduction

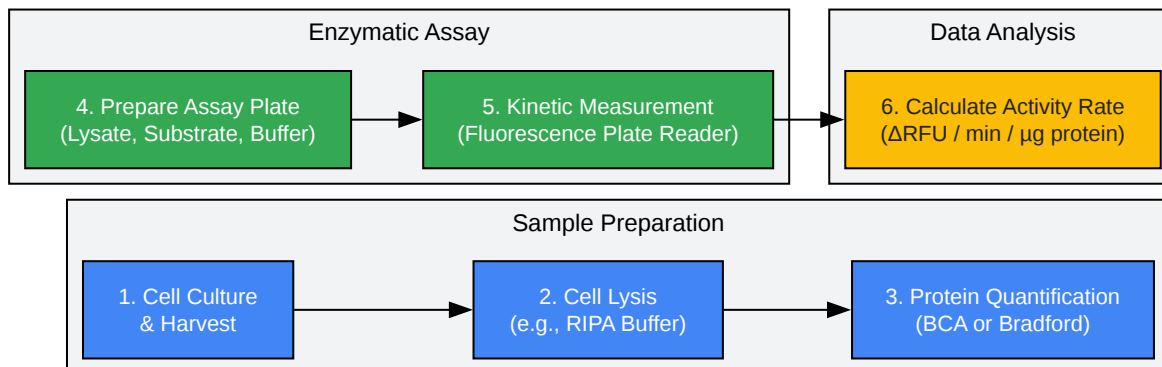
Methionine Aminopeptidase 2 (MetAP2) is a divalent cation-dependent metalloprotease that plays a crucial role in protein maturation.[1] It catalyzes the removal of the N-terminal methionine from nascent polypeptides, a critical step for the proper function, stability, and localization of many proteins.[1][2] Due to its overexpression in various cancers and its essential role in angiogenesis (the formation of new blood vessels), MetAP2 has emerged as a significant therapeutic target for anti-cancer drugs.[2][3] Furthermore, its involvement in lipid metabolism makes it a target for treating obesity.[2][4]

This application note provides a detailed protocol for measuring MetAP2 activity in cell lysates using the fluorogenic peptide substrate, **Met-Gly-Pro-AMC**. [5][6] The assay relies on a coupled-enzyme reaction. First, MetAP2 in the cell lysate cleaves the N-terminal methionine from the substrate. Subsequently, an excess of a coupling enzyme, dipeptidyl peptidase (DPP), hydrolyzes the resulting Gly-Pro-AMC, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule.[7] The rate of increase in fluorescence is directly proportional to the MetAP2 activity in the sample. This robust and sensitive method is ideal for screening potential MetAP2 inhibitors and studying enzyme regulation in various cell types.

## Signaling Pathway and Assay Principle

MetAP2 is a key enzyme in the co-translational processing of proteins. By removing the initiator methionine, it enables subsequent modifications like N-myristoylation, which is essential for the membrane localization and function of various signaling proteins. Inhibition of MetAP2 disrupts these processes, affecting downstream pathways involved in cell proliferation and angiogenesis.[4] The assay principle involves a two-step enzymatic cleavage of a synthetic substrate to generate a fluorescent signal.





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